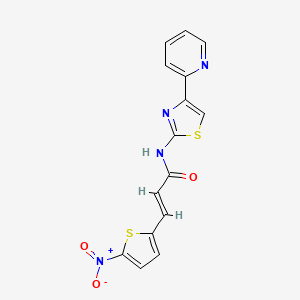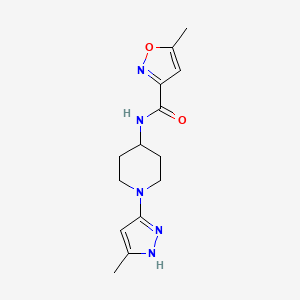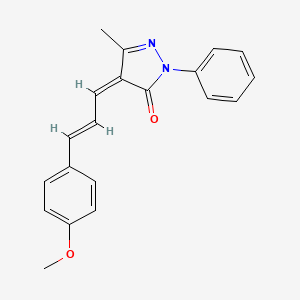
4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one, is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a 5-membered ring structure containing two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. In the literature, various methods have been reported for synthesizing substituted pyrazolines. For instance, the Gewald synthesis technique has been employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, Vilsmeier-Haack reaction has been used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These methods highlight the versatility in synthesizing pyrazoline derivatives with various substituents, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, Schiff base ligands related to pyrazolines have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, including bond lengths and angles, as well as the electronic structure of the molecules.
Chemical Reactions Analysis
Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the reduction of a pyrazole derivative has been studied using polarographic methods, revealing multi-step electron transfer processes . The presence of substituents on the pyrazoline ring can influence the reactivity and the type of chemical reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the pyrazoline ring can affect these properties significantly. For example, the introduction of methoxy groups can increase the electron density on the ring, potentially affecting the compound's reactivity and interaction with biological targets . Additionally, the crystal structure of related compounds has been determined, providing insights into the solid-state properties and potential intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Heterocyclische Synthese und Reaktivität
Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Baustein für die Synthese heterocyclischer Verbindungen. Forscher haben ihre Reaktivität bei der Bildung von acyclischen, carbocyclischen und kondensierten Heterocyclen untersucht . Diese Derivate finden Anwendungen in der Wirkstoffforschung, Materialwissenschaft und organischen Synthese.
Biomedizinische Anwendungen
4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one hat biologisches Interesse gezeigt. Sie ermöglicht den Zugang zu einer neuen Klasse von biologisch aktiven heterocyclischen Verbindungen. Diese Derivate könnten als potenzielle Medikamentenkandidaten oder pharmakologisch relevante Moleküle dienen .
Chemische Sensoren
Die Reaktivität und die einzigartige Struktur der Verbindung machen sie zu einem Kandidaten für chemische Sensoranwendungen. Sie könnte in Sensorplattformen für die Detektion spezifischer Analyten oder Schadstoffe integriert werden.
Zusammenfassend lässt sich sagen, dass this compound vielversprechend für verschiedene Bereiche ist, von der Wirkstoffforschung bis zur Materialwissenschaft. Ihre Vielseitigkeit und ihre faszinierenden Eigenschaften machen sie zu einem spannenden Thema für laufende Forschungsarbeiten. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie gerne fragen
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-19(10-6-7-16-11-13-18(24-2)14-12-16)20(23)22(21-15)17-8-4-3-5-9-17/h3-14H,1-2H3/b7-6+,19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXKHRHTBMBHHH-XAUAACNYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)
![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)
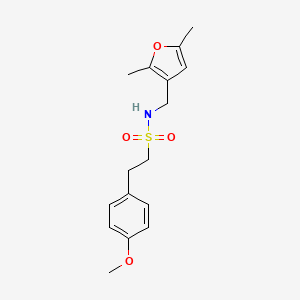
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)
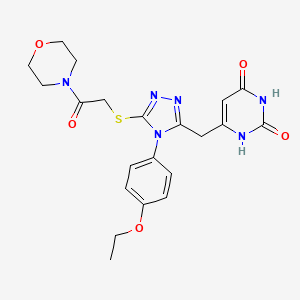
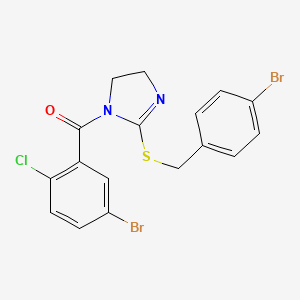
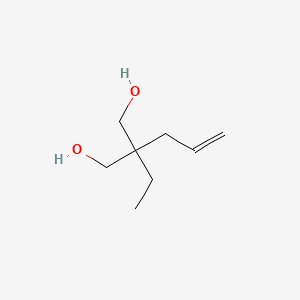
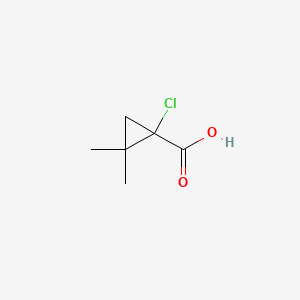
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

